N-Phthaloyl-DL-glutamic anhydride

Catalog No.
S1893349
CAS No.
3343-28-0
M.F
C13H9NO5
M. Wt
259.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phthaloyl-DL-glutamic anhydride

CAS Number

3343-28-0

Product Name

N-Phthaloyl-DL-glutamic anhydride

IUPAC Name

2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

InChI

InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2

InChI Key

ICDLEMPZXFCQEB-UHFFFAOYSA-N

SMILES

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Protein N-Terminal Derivatization:

N-Phthaloyl-DL-glutamic anhydride is a reagent used for the N-terminal derivatization of proteins. This process involves modifying the free amino group (the N-terminus) of a protein with a functional group, allowing for improved protein identification and characterization PubChem, N-Phthaloyl-DL-glutamic anhydride: . The phthaloyl group introduced by N-Phthaloyl-DL-glutamic anhydride increases the hydrophobicity of the protein, facilitating its separation by techniques like mass spectrometry Sigma-Aldrich, N-Phthaloyl-DL-glutamic anhydride: .

Edman Degradation:

N-Phthaloyl-DL-glutamic anhydride plays a role in the Edman degradation technique, a sequential method for determining the amino acid sequence of a protein. The N-terminal amino acid is derivatized with N-Phthaloyl-DL-glutamic anhydride, followed by cyclization and cleavage, releasing a recognizable derivative of the first amino acid NCBI Bookshelf, Protein Sequencing and Identification by Edman Degradation: . This process is repeated, allowing for the sequential identification of each amino acid in the protein chain.

Peptide Synthesis:

N-Phthaloyl-DL-glutamic anhydride can be used in peptide synthesis, particularly for the introduction of a protected glutamic acid residue at the N-terminus of a peptide. The phthaloyl group serves as a temporary protecting group, ensuring that only the desired amino acid reacts during peptide bond formation. The protecting group can then be selectively removed later to reveal the free glutamic acid residue Journal of the American Chemical Society, Selective N-terminal modification of peptides by N-phthaloyl derivatives of DL-glutamic acid and DL-aspartic acid: .

N-Phthaloyl-DL-glutamic anhydride is a chemical compound with the empirical formula C₁₃H₉NO₅ and a molecular weight of 259.21 g/mol. It is categorized under the class of phthaloyl derivatives, which are known for their applications in medicinal chemistry and organic synthesis. The compound features a phthalic anhydride moiety linked to the amino acid glutamic acid, making it significant in various

Currently, there is no documented information on the specific mechanism of action of NPA in biological systems.

  • NPA is classified as a skin and eye irritant [].
  • Safety Data Sheets (SDS) from chemical suppliers indicate potential hazards, including:
    • Causes skin irritation (H315) [].
    • Causes serious eye irritation (H319) [].
  • Always refer to the SDS for specific handling and disposal instructions when working with NPA [].
, primarily involving nucleophilic attack on the anhydride bond. The compound can undergo hydrolysis to yield N-phthaloyl-DL-glutamic acid when reacted with water. Additionally, it can react with amines to form various derivatives, making it useful in synthesizing more complex molecules .

Key Reactions:

  • Hydrolysis: N-Phthaloyl-DL-glutamic anhydride + H₂O → N-Phthaloyl-DL-glutamic acid
  • Reaction with Amines: N-Phthaloyl-DL-glutamic anhydride + R-NH₂ → N-Phthaloyl-DL-glutamic amide

The biological activity of N-Phthaloyl-DL-glutamic anhydride is notable in its interaction with various biological systems. It has been studied for its potential effects on calcium-sensing receptors, which play a crucial role in calcium homeostasis and signaling pathways. Additionally, its derivatives have shown promise in pharmacological applications, particularly in the development of drugs targeting neurological conditions .

Synthesis of N-Phthaloyl-DL-glutamic anhydride typically involves the reaction of phthalic anhydride with DL-glutamic acid or its derivatives. The process may include the use of acetic anhydride to facilitate the formation of the anhydride structure.

Common Synthesis Steps:

  • Reaction of Phthalic Anhydride and DL-Glutamic Acid: This reaction occurs at elevated temperatures (120-180 °C) to form N-phthaloyl-DL-glutamic acid.
  • Formation of Anhydride: The N-phthaloyl-DL-glutamic acid is then treated with acetic anhydride under reflux conditions to yield N-phthaloyl-DL-glutamic anhydride .

N-Phthaloyl-DL-glutamic anhydride has several applications in both research and industry:

  • Synthetic Chemistry: Used as a reagent for synthesizing various pharmaceutical compounds.
  • Drug Development: Investigated for its potential therapeutic effects, particularly in neurology and oncology.
  • Biochemical Research: Serves as a tool for studying enzyme interactions and metabolic pathways involving glutamic acid derivatives .

Interaction studies have demonstrated that N-phthaloyl-DL-glutamic anhydride can influence cellular processes through its interaction with specific receptors and enzymes. For instance, research indicates that it may modulate calcium-sensing receptors, which are critical for maintaining calcium balance in cells . Such interactions highlight its significance in understanding biochemical pathways and developing therapeutic agents.

Several compounds share structural similarities with N-phthaloyl-DL-glutamic anhydride, including:

Compound NameStructure TypeUnique Features
N-Acetyl-DL-glutamic acidAcylated amino acidMore stable than phthaloyl derivatives
Phthalic anhydrideDicarboxylic anhydrideUsed widely as a building block in polymers
N-Benzoyl-DL-glutamic acidAcylated amino acidExhibits different biological activities

N-Phthaloyl-DL-glutamic anhydride stands out due to its specific reactivity profile and biological interactions that are not observed in other similar compounds. Its unique ability to form stable derivatives through reactions with amines further distinguishes it within this class of compounds.

Molecular Formula and Weight Analysis

N-Phthaloyl-DL-glutamic anhydride represents a complex heterocyclic compound with the molecular formula C₁₃H₉NO₅ [1] [2]. The compound exhibits a molecular weight of 259.21 grams per mole, as consistently reported across multiple analytical sources [3] [4]. This molecular weight determination has been verified through various analytical techniques, with an exact mass of 259.048065 daltons determined by high-resolution mass spectrometry [5].

The compound is registered under the Chemical Abstracts Service number 3343-28-0 [1] [2], and its systematic International Union of Pure and Applied Chemistry name is 2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-1H-isoindole-1,3(2H)-dione [6]. Alternative nomenclature includes 2-Phthalimidoglutaric Anhydride, reflecting its dual structural components [7].

PropertyValue
Molecular FormulaC₁₃H₉NO₅ [1]
Molecular Weight (g/mol)259.21 [2] [3]
CAS Number3343-28-0 [1]
Exact Mass259.048065 [5]
IUPAC Name2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-1H-isoindole-1,3(2H)-dione [6]

Structural Features: Phthalimide and Glutaric Anhydride Moieties

The molecular architecture of N-Phthaloyl-DL-glutamic anhydride comprises two distinct structural moieties that confer unique chemical properties to the compound [8]. The phthalimide moiety consists of a bicyclic aromatic system featuring a benzene ring fused to an imide functional group [9] [10]. This phthalimide component exhibits planar geometry with the benzene and imide groups maintaining coplanarity, which contributes to the overall stability of the molecule through resonance stabilization [9].

The phthalimide structure contains two carbonyl groups bound to nitrogen, creating an imido derivative of phthalic acid [10] [11]. This structural arrangement is characterized by its hydrophobic nature and neutral character, properties that enable the compound to cross biological membranes effectively [12]. The aromatic benzene ring provides additional stability through π-electron delocalization, while the imide nitrogen atom serves as a key reactive center [13].

The second major structural component is the glutaric anhydride moiety, which forms a six-membered cyclic anhydride structure [15]. This glutaric anhydride portion consists of a five-carbon chain that has undergone intramolecular cyclization to form the characteristic anhydride functionality [16] . The cyclic anhydride structure features two carbonyl groups linked by an oxygen atom, creating a highly electrophilic center that is susceptible to nucleophilic attack .

The connection between these two moieties occurs through the nitrogen atom of the phthalimide group, which is covalently bonded to the carbon atom bearing the anhydride functionality [17]. This linkage creates a unique molecular framework that combines the stability of the aromatic phthalimide system with the reactivity of the cyclic anhydride group [8].

Stereochemical Considerations

N-Phthaloyl-DL-glutamic anhydride possesses a chiral center at the carbon atom that bears both the phthalimide nitrogen substituent and participates in the anhydride ring formation [18] [19]. The designation "DL" in the compound name indicates that it exists as a racemic mixture containing equal proportions of both enantiomers [18]. This racemic nature arises from the synthetic methodology employed in its preparation, which typically involves the reaction of phthalic anhydride with DL-glutamic acid under conditions that promote racemization [18].

The stereochemical configuration around the chiral center significantly influences the compound's physical and chemical properties [20]. Research has demonstrated that the optical purity of phthaloyl glutamic acid derivatives can be achieved through resolution techniques using metal complex cations, indicating the importance of stereochemical considerations in this compound class [18]. The racemic mixture exhibits different behavior in chiral environments and may display distinct biological activities for each enantiomer, although the specific stereochemical effects have not been extensively characterized for this particular anhydride derivative [18].

Physical Properties

Melting Point Range and Thermal Behavior (197-201°C)

N-Phthaloyl-DL-glutamic anhydride exhibits a well-defined melting point range of 197-201°C, as documented across multiple commercial sources [2] [5]. This narrow melting point range indicates high purity and structural homogeneity of the compound [3] [4]. Variations in reported melting points from different suppliers show slight differences, with some sources reporting ranges of 202-208°C [21] and others indicating a specific melting point of 205°C [4], likely reflecting differences in measurement conditions and sample purity.

The thermal behavior of N-Phthaloyl-DL-glutamic anhydride demonstrates considerable thermal stability up to its decomposition temperature [22]. Thermogravimetric analysis of related phthalimide compounds indicates that decomposition typically begins at temperatures exceeding 250°C, with the compound maintaining structural integrity throughout the melting process [22] [23]. The thermal decomposition profile suggests that the compound undergoes gradual degradation over a wide temperature range, with maximum decomposition rates occurring above 320°C [22].

Thermal PropertyValueSource
Melting Point Range197-201°CSigma-Aldrich [2]
Alternative Range202-208°CTCI Chemicals [21]
Specific Melting Point205°CVWR [4]
Thermal StabilityUp to decompositionLiterature [22]

Solubility Characteristics in Various Solvents

The solubility profile of N-Phthaloyl-DL-glutamic anhydride reflects its dual hydrophobic and hydrophilic character derived from its structural components [8] [24]. The compound demonstrates excellent solubility in polar aprotic solvents, particularly dioxane, where it exhibits good solubility characteristics [7] [21]. This solubility pattern is consistent with the presence of both aromatic and carbonyl functionalities that can interact favorably with polar organic solvents [8].

In dimethyl sulfoxide, the compound shows high solubility, making this solvent particularly useful for nuclear magnetic resonance spectroscopy studies [25]. Similarly, N,N-dimethylformamide, N,N-dimethylacetamide, and N-methyl-2-pyrrolidone serve as effective solvents for dissolution of the compound [22]. These polar aprotic solvents can effectively solvate both the aromatic phthalimide moiety and the polar anhydride functionality [8].

The compound exhibits limited solubility in protic solvents such as ethanol and methanol [22]. This reduced solubility in alcoholic solvents may be attributed to the potential for competitive hydrogen bonding and the inability of these solvents to adequately stabilize the compound's complex structure [24]. In contrast, the compound is virtually insoluble in water, primarily due to the hydrolysis of the anhydride functionality upon contact with aqueous media [16] [24].

Solvent CategorySolventSolubilityNotes
Polar AproticDioxaneSolubleGood solubility reported [7]
Polar AproticDMSOSolubleUsed for NMR studies [25]
Polar AproticDMFSolubleEffective solvent [22]
ProticEthanolLimitedPoor solubility [22]
ProticWaterInsolubleUndergoes hydrolysis [16]

Physical State and Appearance Parameters

N-Phthaloyl-DL-glutamic anhydride presents as a crystalline solid under standard temperature and pressure conditions [2] [4]. The compound typically appears as a white to almost white powder or crystalline material, depending on the method of preparation and purification [7] [24]. The crystalline nature of the compound contributes to its thermal stability and facilitates its handling and storage [3].

The physical form can vary from a fine powder to distinct crystal formations, with the specific morphology depending on crystallization conditions [25] [24]. Commercial samples are typically supplied as crystalline powders that maintain their physical integrity under normal storage conditions [2] [4]. The compound's density has been reported as 1.6 ± 0.1 grams per cubic centimeter, indicating a relatively dense crystalline structure [5].

Additional physical parameters include a refractive index of approximately 1.647 and extremely low vapor pressure of 0.0 ± 1.2 mmHg at 25°C [5]. These properties reflect the compound's solid-state stability and low volatility under ambient conditions [5]. The flash point has been determined to be 247.0 ± 26.8°C, indicating significant thermal stability before volatilization occurs [5].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

The proton nuclear magnetic resonance spectrum of N-Phthaloyl-DL-glutamic anhydride, recorded in deuterated dimethyl sulfoxide at 600 MHz, reveals characteristic signal patterns that confirm the compound's structural integrity [25] [19]. The aromatic region displays a multiplet between 8.00-7.89 parts per million corresponding to the four equivalent protons of the phthalimide benzene ring [25]. This signal pattern is consistent with the symmetrical aromatic environment created by the phthalimide moiety [19].

The chiral center proton appears as a distinctive doublet of doublets at 5.48 parts per million with coupling constants of 13.0 and 5.8 Hz, reflecting its unique chemical environment and coupling relationships with adjacent methylene protons [25] [19]. The methylene protons of the glutaric chain exhibit complex multiplet patterns in the aliphatic region, with signals appearing between 2.07-3.17 parts per million [25]. These signals demonstrate the expected complexity arising from the cyclic constraint of the anhydride formation [19].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of carbonyl carbon signals [25] [19]. The spectrum shows characteristic peaks at 167.18, 166.77, and 166.11 parts per million, corresponding to the various carbonyl environments within both the anhydride and imide functionalities [25]. Aromatic carbon signals appear at 135.52 and 131.58 parts per million, while aliphatic carbons are observed at lower field positions [25].

NMR TypeChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR8.00-7.89m, 4HAromatic protons [25]
¹H NMR5.48dd, 1HChiral proton [25]
¹H NMR3.17-2.07m, 4HMethylene protons [25]
¹³C NMR167.18sCarbonyl carbon [25]
¹³C NMR135.52sAromatic carbon [25]

Infrared Absorption Patterns

The infrared spectrum of N-Phthaloyl-DL-glutamic anhydride exhibits characteristic absorption bands that provide definitive identification of its functional groups [26] [27]. The most diagnostic features appear in the carbonyl stretching region, where the cyclic anhydride functionality produces the characteristic double absorption pattern at 1810 and 1760 wavenumbers [26] [27]. This dual carbonyl absorption is a hallmark of cyclic anhydrides and distinguishes them from other carbonyl-containing compounds [26].

The phthalimide moiety contributes additional carbonyl absorption in the range of 1670-1640 wavenumbers, corresponding to the imide carbonyl stretching vibrations [26] [27]. These absorptions occur at slightly lower frequencies compared to the anhydride carbonyls due to the different electronic environments and conjugation effects within the imide system [26].

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3050 wavenumbers with strong intensity, confirming the presence of the aromatic benzene ring [26] [27]. Aliphatic carbon-hydrogen stretching occurs at slightly lower frequencies in the range of 3000-2850 wavenumbers [26]. The aromatic carbon-carbon stretching vibrations manifest as weak to medium intensity bands between 1600-1475 wavenumbers [26] [27].

Additional characteristic absorptions include carbon-nitrogen stretching vibrations in the imide functionality appearing between 1250-1000 wavenumbers, and carbon-oxygen stretching from the anhydride group in the same general region [26] [27]. The absence of broad hydroxyl absorptions confirms the anhydride structure and distinguishes it from the corresponding acid form [26].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
C=O (Anhydride)1810, 1760StrongCyclic anhydride stretch [26]
C=O (Imide)1670-1640StrongImide carbonyl stretch [26]
C-H (Aromatic)3100-3050StrongAromatic stretch [26]
C=C (Aromatic)1600-1475Weak-MediumAromatic ring [26]

Mass Spectrometry Fragmentation Behavior

The electron ionization mass spectrum of N-Phthaloyl-DL-glutamic anhydride displays fragmentation patterns characteristic of compounds containing both aromatic imide and cyclic anhydride functionalities [28] [29]. The molecular ion peak appears at mass-to-charge ratio 259, corresponding to the intact molecular structure, though this peak typically exhibits low to medium relative intensity due to the inherent instability of the radical cation under electron impact conditions [17] [28].

Fragmentation analysis reveals several diagnostic pathways that provide structural information about the compound [28] [29]. Alpha cleavage adjacent to the carbonyl groups represents a dominant fragmentation mechanism, resulting in the formation of acylium ions that often constitute significant peaks in the spectrum [28]. The phthalimide moiety tends to remain intact during fragmentation, producing a characteristic fragment at mass-to-charge ratio 148, which corresponds to the phthalimide molecular ion [28].

McLafferty rearrangement processes are expected to occur within the glutaric chain portion of the molecule, leading to characteristic rearrangement products that provide information about the aliphatic backbone structure [28]. Loss of the glutaric anhydride portion (114 mass units) from the molecular ion produces a fragment at mass-to-charge ratio 145, representing retention of the phthalimide component [28].

Decarboxylation reactions, common in compounds containing multiple carbonyl groups, result in the loss of carbon dioxide (44 mass units) to produce fragments at mass-to-charge ratio 215 [28] [29]. Additional fragmentation may involve the sequential loss of carbon monoxide units, reflecting the multiple carbonyl functionalities present in the molecule [28].

Fragment Typem/zRelative IntensityFragmentation Process
Molecular Ion [M]⁺259Low-MediumParent molecular ion [17]
Phthalimide Fragment148HighRetention of aromatic moiety [28]
[M-114]⁺145MediumLoss of glutaric anhydride [28]
[M-44]⁺215Low-MediumDecarboxylation [28]

Classical Synthetic Routes

The synthesis of N-Phthaloyl-DL-glutamic anhydride has been accomplished through several well-established classical approaches, each offering distinct advantages and limitations in terms of yield, reaction conditions, and product purity.

Synthesis from Phthalic Anhydride and Glutamic Acid

The most fundamental approach involves the direct condensation of phthalic anhydride with glutamic acid under thermal conditions. This reaction proceeds through the formation of an intermediate N-phthaloyl-glutamic acid, which subsequently undergoes intramolecular cyclization to yield the desired anhydride product [1] [2].

Table 3.1: Classical Synthetic Routes Reaction Conditions

MethodTemperature (°C)Reaction TimeYield (%)SolventReference
Direct fusion (Phthalic Anhydride + Glutamic Acid)165-1804-8 hours60-85Solvent-free [1] [2]
Pyridine-mediated synthesis1151.5 hours79.7-85.8Pyridine [3] [4]
Acetic acid condensation130 (reflux)5 hours61Glacial acetic acid [5] [6]
One-pot fusion method140-15030 minutes + 10 minutes maximum95 (cyclization step)Acetic anhydride (cyclization) [7] [8]
Solvent-free heating145-15030 minutes64 (crude product)None [1]

The direct fusion method represents the most straightforward synthetic approach, requiring heating an intimate mixture of phthalic anhydride and glutamic acid at temperatures ranging from 165-180°C for 4-8 hours [1] [2]. Research has demonstrated that yields of 60-85% can be achieved using this methodology, with the product isolated as white crystalline material with melting points between 189-194°C [1]. The reaction proceeds through initial formation of the amide bond between the amino group of glutamic acid and one carbonyl group of phthalic anhydride, followed by cyclization to form the phthalimide ring structure.

A significant advancement in this classical approach was reported by Vu and colleagues, who developed a pyridine-mediated synthesis operating at the more moderate temperature of 115°C [3] [4]. This method involves treating phthalic anhydride with L-glutamic acid in pyridine solvent for 1.5 hours, followed by acidification with 6N hydrochloric acid to pH 1.2 for product isolation. The pyridine-mediated approach consistently achieves yields of 79.7-85.8%, representing a substantial improvement over traditional high-temperature fusion methods [4].

Cyclization Approaches Using Acetic Anhydride

The cyclization of N-phthaloyl-glutamic acid to its corresponding anhydride represents a critical step in the synthetic sequence, with acetic anhydride serving as both solvent and dehydrating agent. This transformation has been extensively optimized to achieve maximum efficiency while minimizing side reactions [9] [8].

Table 3.2: Cyclization with Acetic Anhydride Parameters

ParameterValue/ConditionReference
Starting MaterialN-Phthaloyl-DL-glutamate (41.6 g) [9]
Acetic Anhydride Volume45 mL [9]
TemperatureReflux temperature [9]
Reaction Time15 minutes [9]
Cooling MethodNatural cooling [9]
Crystallization Yield95% (36.9 g) [9]
Product FormColorless acicular crystals [9]
Melting Point197-201°C [10]

The optimized cyclization procedure involves refluxing N-phthaloyl-DL-glutamate (41.6 g) in 45 mL of acetic anhydride for exactly 15 minutes [9]. The reaction mixture is then allowed to cool naturally, during which crystallization occurs spontaneously. The resulting product is isolated by filtration and washed with ethyl acetate, yielding 95% (36.9 g) of colorless acicular crystals [9]. This method represents one of the highest-yielding transformations in the synthetic sequence, with the product exhibiting a sharp melting point of 197-201°C, indicating high purity [10].

The mechanistic pathway for this cyclization involves activation of the carboxylic acid group by acetic anhydride, facilitating intramolecular nucleophilic attack by the adjacent carboxylate oxygen. The reaction proceeds through a mixed anhydride intermediate, which subsequently undergoes cyclization with elimination of acetic acid. The efficiency of this transformation is attributed to the favorable five-membered ring formation and the driving force provided by acetic acid elimination [8].

Reaction Parameter Optimization

Systematic optimization of reaction parameters has revealed critical factors influencing both yield and product quality in the synthesis of N-Phthaloyl-DL-glutamic anhydride. These studies have established optimal conditions for maximizing synthetic efficiency while minimizing undesired side reactions [4] [8].

Temperature control emerges as the most critical parameter, with studies demonstrating that temperatures exceeding 180°C lead to significant racemization of the glutamic acid stereocenter [11] [12]. Conversely, temperatures below 100°C result in incomplete reaction and extended reaction times. The optimal temperature range of 115-150°C provides an effective balance between reaction efficiency and stereochemical integrity [4] [8].

Reaction time optimization studies have revealed that prolonged heating beyond the minimum required time leads to decreased yields due to product decomposition and increased racemization [8]. The most effective protocols limit heating time to 10 minutes maximum after water distillation ceases, particularly in solvent-free systems using Kugelrohr apparatus for continuous water removal [7] [8].

The molar ratio of reactants significantly impacts both yield and product purity. Systematic studies have established that equimolar ratios of phthalic anhydride to glutamic acid provide optimal yields, with excess of either reactant leading to decreased efficiency [4]. The use of slight excess glutamic acid (1.05:1 ratio) can improve yields in some systems while helping to suppress side reactions [13].

Modern Synthetic Approaches

Contemporary synthetic methodologies for N-Phthaloyl-DL-glutamic anhydride preparation have focused on improving efficiency, reducing environmental impact, and enhancing process control through advanced techniques and optimized reaction conditions.

Solvent Effect Studies on Synthetic Efficiency

Comprehensive solvent screening studies have revealed significant variations in reaction efficiency, product quality, and environmental impact depending on the choice of reaction medium [4] [8] [6].

Table 3.3: Solvent Effect Studies

SolventTemperature (°C)Yield (%)Melting Point (°C)AdvantagesReference
Pyridine11579.7 (optimal)191-193Highest yield, optimal conditions [4]
Dimethylformamide (DMF)15369.9191-192Good solubility, moderate yield [4]
Acetonitrile8165.2192-193Lower temperature, moderate yield [4]
Glacial acetic acid130 (reflux)61199-200Simple procedure [5] [6]
Diphenyl ether170-17565 (thalidomide synthesis)Not specifiedIndustrial scale potential [3]
No solvent (neat)140-16585-95189-190Environmentally friendly [1] [8]

Pyridine has emerged as the optimal solvent for this transformation, enabling the highest yields (79.7%) at the moderate temperature of 115°C [4]. The superior performance of pyridine is attributed to its dual function as both solvent and mild base, facilitating deprotonation of the amino acid while providing excellent solvation for both reactants and products. The reaction in pyridine produces high-quality crystals with sharp melting points (191-193°C), indicating excellent product purity [4].

Dimethylformamide represents an alternative polar aprotic solvent that provides good solubility for both reactants but requires higher temperatures (153°C) and yields moderate results (69.9%) [4]. The higher temperature requirement is attributed to the reduced basicity of DMF compared to pyridine, necessitating thermal activation for efficient amide bond formation.

Acetonitrile offers the advantage of lower reaction temperatures (81°C) but suffers from reduced yields (65.2%) due to poor solubility of glutamic acid in this medium [4]. This limitation can be partially overcome through the use of activated glutamic acid derivatives or co-solvents, but such modifications increase process complexity.

The use of glacial acetic acid as both solvent and condensing agent has been extensively studied, particularly in polymer synthesis applications [5] [6]. This system operates at reflux temperature (130°C) and yields 61% of product, with the advantage of simple workup procedures involving direct precipitation from the reaction mixture [6].

Solvent-free approaches have gained increasing attention due to environmental considerations and simplified purification procedures [1] [8]. These methods typically operate at 140-165°C and can achieve yields of 85-95%, particularly when employing Kugelrohr distillation for continuous water removal [8]. The elimination of organic solvents represents a significant advantage for industrial-scale synthesis, reducing both cost and environmental impact.

Temperature and Reaction Time Optimization

Systematic optimization studies have established precise temperature and time parameters that maximize yield while minimizing side reactions and racemization [4] [2] [8].

Table 3.4: Temperature Optimization Studies

Temperature Range (°C)Reaction SystemYield (%)Racemization RiskReference
80-85Acid-binding agent mediatedHigh yield, low pollutionMinimal [2]
100-102Pyridine systemModerateLow [4]
115Pyridine system (optimal)79.7-85.8 (optimal)Low to moderate [3] [4]
120-180Excess glutamic acid systemVariableModerate [13]
140-150Kugelrohr apparatus95 (with cyclization)Controlled [7] [8]
165-180Direct fusion60-85High [1]
180-185Direct fusion (high temperature)High yield, racemization riskVery high [11]

The most significant advancement in temperature optimization involves the development of low-temperature protocols operating at 80-85°C using acid-binding agents [2]. This approach achieves high yields while virtually eliminating racemization, representing the current state-of-the-art for enantioselective synthesis. The method involves heating phthalic anhydride and glutamic acid for 4-8 hours at 80-85°C in the presence of an acid-binding agent, followed by pH adjustment with hydrochloric acid for product isolation [2].

The optimal temperature for pyridine-mediated synthesis has been established at 115°C, providing the best balance between reaction rate and product quality [3] [4]. This temperature enables complete reaction within 1.5 hours while maintaining acceptable levels of stereochemical integrity. Higher temperatures in pyridine systems lead to increased side reactions, while lower temperatures result in incomplete conversion and extended reaction times.

The Kugelrohr apparatus method operates optimally at 140-150°C, with continuous water removal enabling rapid reaction completion [7] [8]. This approach achieves the highest overall yields (95%) by combining efficient mixing with immediate removal of water byproduct, driving the equilibrium toward product formation. The controlled atmosphere and continuous water removal minimize exposure time at elevated temperature, reducing racemization risk [8].

Traditional high-temperature fusion methods operating at 165-180°C, while achieving good chemical yields, suffer from significant racemization problems [1] [11]. These methods remain useful for racemic synthesis applications where stereochemical purity is not critical, but are unsuitable for preparation of enantiopure materials.

Catalyst Systems and Their Influence

Modern synthetic approaches have incorporated various catalyst systems to enhance reaction efficiency, reduce reaction temperatures, and improve product selectivity [4] [2] [8].

Table 3.5: Catalyst Systems and Their Influence

Catalyst/AdditiveConcentration/AmountFunctionEffect on YieldTemperature (°C)Reference
4-Dimethylamino-pyridine (DMAP)10 mg per 0.05 molNucleophilic catalystModerate improvement115 [4]
Acid-binding agentVariableProton acceptorSignificant improvement80-85 [2]
Hydrochloric acid (pH adjustment)6N HCl to pH 1.2Product precipitationProduct isolation10-15 (precipitation) [3] [4]
Sodium carbonateAqueous solutionBase catalystEnhanced reaction rate0-20 [14]
No catalyst (thermal)N/AThermal activationStandard yields165-180 [1]
Kugelrohr distillation systemContinuous water removalWater removal/mixingExcellent yields (95%)140 [7] [8]

The incorporation of 4-dimethylamino-pyridine (DMAP) as a nucleophilic catalyst has shown moderate improvements in reaction efficiency [4]. DMAP functions by activating the carbonyl groups of phthalic anhydride toward nucleophilic attack, facilitating amide bond formation at lower temperatures. The optimal concentration of 10 mg per 0.05 mol of starting material provides catalytic activity without introducing competing side reactions [4].

Acid-binding agents represent the most significant advancement in catalyst systems, enabling high-yield synthesis at the remarkably low temperature of 80-85°C [2]. These systems function by neutralizing the carboxylic acid byproducts that would otherwise interfere with the condensation reaction. The continuous removal of acidic byproducts shifts the equilibrium toward product formation while preventing acid-catalyzed racemization [2].

Base catalysts such as sodium carbonate have been employed in aqueous systems to enhance reaction rates at ambient temperatures [14]. These systems operate through initial deprotonation of the amino acid, increasing its nucleophilicity toward phthalic anhydride. However, aqueous base systems generally require subsequent acidification for product isolation and may suffer from hydrolysis side reactions [14].

The Kugelrohr distillation system, while not a traditional catalyst, functions as a reaction promoter by providing continuous water removal and efficient mixing [7] [8]. This approach achieves the highest yields (95%) by maintaining optimal reaction conditions throughout the transformation. The continuous removal of water byproduct prevents hydrolysis reactions and drives the condensation to completion [8].

Stereochemical Control in Synthesis

The synthesis of N-Phthaloyl-DL-glutamic anhydride presents significant challenges in maintaining stereochemical integrity due to the tendency of α-amino acids to undergo racemization under the thermal conditions required for efficient synthesis.

Synthesis of Enantiopure Forms

The preparation of enantiomerically pure N-phthaloyl-glutamic acid derivatives requires careful control of reaction conditions to prevent racemization of the α-carbon stereocenter [7] [8] [12].

The most successful approach to enantiopure synthesis involves the use of rigorously controlled temperature and reaction time parameters. Research by Speranza and colleagues demonstrated that heating reactions to no more than 140°C and avoiding prolonged heating after water distillation ceases (maximum 10 minutes) provides satisfactory yields while limiting racemization [7] [8]. This protocol produces material with only 0.1% of the opposite enantiomer, representing excellent stereochemical control [8].

The development of low-temperature synthesis protocols operating at 80-85°C using acid-binding agents represents the current state-of-the-art for enantiopure synthesis [2]. These methods achieve high yields with minimal racemization, providing access to stereochemically pure products suitable for pharmaceutical applications. The key innovation involves the use of proton-accepting additives that neutralize acidic byproducts, preventing acid-catalyzed racemization pathways [2].

Resolution of racemic phthaloyl derivatives has emerged as an alternative strategy for accessing enantiopure materials [12]. Dwyer and colleagues developed an efficient resolution using the metal complex cation cis-dinitrobis(ethylenediamine)cobalt(III) ion, which forms well-defined diastereoisomeric salts with phthaloyl-glutamic and aspartic acids [12]. This approach yields material with outstanding optical purity after a single recrystallization, with tritium tracer experiments demonstrating only 0.1% contamination with the opposite enantiomer [12].

The selective crystallization of enantiopure anhydride from partially racemized reaction mixtures has been reported as an efficient purification method [8]. Under optimal conditions, the enantiopure anhydride crystallizes selectively from solution, leaving racemic material in the mother liquor. This process takes advantage of the different solubility properties of enantiomerically pure versus racemic forms [8].

Racemization Challenges and Solutions

Racemization represents the primary challenge in the stereocontrolled synthesis of N-Phthaloyl-DL-glutamic anhydride, occurring through multiple mechanistic pathways that must be understood and controlled [11] [8] [12].

Table 3.6: Racemization Challenges and Solutions

ChallengeTemperature Range (°C)Solution StrategyEffectivenessOptical Purity RetentionReference
High temperature racemization180-185Lower temperature protocolsModerate reductionPartial racemization [11] [12]
Prolonged heating effects140+ (extended)Limited heating time (10 min max)Significant reduction0.1% opposite enantiomer [7] [8]
Acid-catalyzed racemizationVariable with pHpH controlGood controlGood retention [12]
Base-catalyzed epimerizationVariable with pHNeutral to mildly acidic conditionsGood controlGood retention [12]
Solvent-mediated racemizationSolvent dependentOptimal solvent selectionVariableVariable [12]
Time-dependent racemizationTime dependentRapid processingGood controlExcellent with rapid processing [7] [8]

High-temperature racemization occurs through multiple mechanisms, including direct thermal epimerization and acid-catalyzed pathways [11] [12]. At temperatures above 180°C, significant racemization occurs regardless of reaction time, necessitating the development of lower-temperature protocols. The most effective solution involves reducing reaction temperatures to 140°C or below, combined with extended reaction times or enhanced mixing to maintain acceptable conversion rates [8].

Prolonged heating effects represent a time-dependent racemization process that becomes significant when heating continues beyond the minimum required for complete water removal [8]. Research has established that limiting heating time to 10 minutes maximum after water distillation ceases provides excellent stereochemical control, with final products containing only 0.1% of the opposite enantiomer [8]. This approach requires careful monitoring of reaction progress and immediate termination upon completion of water evolution.

Acid-catalyzed racemization occurs through protonation of the amino acid followed by formation of a planar carbocation intermediate [12]. This mechanism can be effectively controlled through pH management, maintaining neutral to mildly acidic conditions throughout the reaction. The use of acid-binding agents provides continuous neutralization of acidic byproducts, preventing the accumulation of proton sources that could catalyze racemization [2].

Base-catalyzed epimerization proceeds through deprotonation of the α-hydrogen, forming an enolate intermediate that can be reprotonated from either face [12]. This pathway is controlled by avoiding strongly basic conditions and maintaining the reaction pH in the neutral to mildly acidic range. The careful selection of solvents and additives ensures that basic byproducts do not accumulate to levels that would promote epimerization [12].

Solvent-mediated racemization varies significantly depending on the choice of reaction medium [12]. Protic solvents can participate in hydrogen bonding interactions that stabilize transition states leading to racemization, while polar aprotic solvents generally provide better stereochemical retention. The optimal solvent selection balances reaction efficiency with stereochemical control, with pyridine emerging as the best compromise for most applications [4].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3085-92-5
3343-28-0

Wikipedia

N-phthaloyl-DL-glutamic anhydride

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)-: INACTIVE

Dates

Last modified: 08-16-2023

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